
5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Fluorophenyl)-4H-1,2,4-triazole-3-thiol (5-FPT) is a novel small molecule that has been gaining attention in the scientific community due to its potential applications in various fields. 5-FPT is an organosulfur compound that is composed of a five-membered ring containing a nitrogen and sulfur atom. It is a versatile compound that has been used in a wide range of applications, including synthesis, molecular biology, drug discovery, and drug delivery.
Aplicaciones Científicas De Investigación
5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol has been used in a variety of scientific research applications, including molecular biology, drug discovery, and drug delivery. In molecular biology, this compound has been used as a probe for studying protein-protein interactions. It has also been used as a substrate for various enzymes, such as proteases and kinases. In drug discovery, this compound has been used to screen for inhibitors of various target proteins. In drug delivery, this compound has been used to deliver drugs across cell membranes.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It’s suggested that the compound might interact with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subject to further investigation.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways . More research is needed to elucidate the specific pathways affected by this compound.
Result of Action
It’s suggested that the compound might have antimicrobial properties
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its ability to interact with target proteins. This makes it an ideal tool for studying protein-protein interactions and for screening for inhibitors of target proteins. The main limitation of this compound is its instability in solutions, which can limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for the use of 5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol. One potential application is in drug delivery, where it could be used to deliver drugs across cell membranes. Another potential application is in the development of novel inhibitors of target proteins. Additionally, it could be used in the development of novel cancer treatments. Finally, it could be used to study the mechanism of action of various enzymes and proteins.
Métodos De Síntesis
5-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol can be synthesized through a variety of methods, such as the reaction of 3-fluorophenyl isothiocyanate with sodium azide in the presence of a base, followed by hydrolysis of the resulting product. Another method involves the reaction of 3-fluorophenyl isothiocyanate with an alkyl azide in the presence of a base, followed by hydrolysis of the resulting product. The most common method of synthesis is the reaction of 3-fluorophenyl isothiocyanate with potassium azide in the presence of a base, followed by hydrolysis of the resulting product. This method produces a pure sample of this compound in high yields.
Propiedades
IUPAC Name |
5-(3-fluorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3S/c9-6-3-1-2-5(4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEONTSBVCLDDLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=S)NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

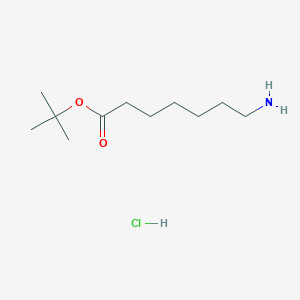


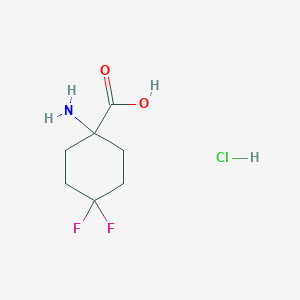

![7-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2391852.png)
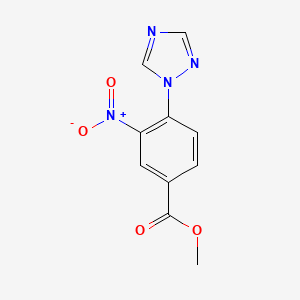

![4-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2391856.png)
![2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2391857.png)
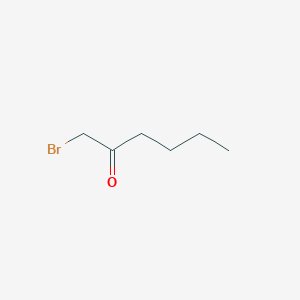
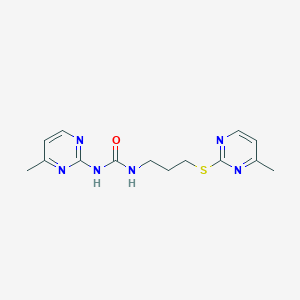
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2391864.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2391866.png)